[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
CAS No.: 7392-74-7
VCID: VC0017292
Molecular Formula: C27H22O8
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate - 7392-74-7](/images/no_structure.jpg)
Description | [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate, also known as (3r,4r,5r)-5-((benzoyloxy)methyl)-3-methyl-2-oxotetrahydrofuran-3,4-diyl dibenzoate, is a chemical compound with the molecular formula C27H22O8 and a molecular weight of 474.47 . It has a CAS number of 7392-74-7 and an MDL number of MFCD07369678 . The purity of this compound is typically around 97% . It is also known by other names, including (2R, 3R, 4R)-3, 4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl methyl benzoate . This compound is categorized as an organic building block and a reference compound . It is intended for use in research and testing and is not meant for use as a drug, food, or household item . PharmaBlock Sciences, Inc. manufactures [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate and recommends storing it at room temperature . A similar compound, 2',3',5'-Tri-O-benzoyl-2-thiouridine, has the molecular formula C30H24N2O8S . It is also known as 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one and has a molecular weight of 572.6 g/mol . |
---|---|
CAS No. | 7392-74-7 |
Product Name | [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
Molecular Formula | C27H22O8 |
Molecular Weight | 474.5 g/mol |
IUPAC Name | [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1 |
Standard InChIKey | KOELERLPRQKGLG-VHFRWLAGSA-N |
SMILES | CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES | CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Synonyms | 2-C-Methyl-D-ribonic Acid γ-Lactone 2,3,5-Tribenzoate; |
PubChem Compound | 14727490 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume